2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole
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Overview
Description
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole is a heterocyclic compound with the molecular formula C11H14N2 It is a bicyclic structure that includes both a pyridine and an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyano-5H-2,3-dihydropyrido[4,3-b]indol-3-one with phosphorus oxychloride in the presence of triethylamine hydrochloride . This reaction yields the desired compound with a high degree of purity.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound . The production process is optimized to ensure high yield and purity, making it suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the reagents and conditions used.
Scientific Research Applications
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole involves its interaction with molecular targets such as serotonin receptors. It acts as a ligand, modulating the activity of these receptors and influencing various biological pathways . This modulation can lead to therapeutic effects, particularly in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrido[4,3-b]indole: A similar compound with a slightly different ring structure.
8-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole: A brominated derivative with different chemical properties.
Uniqueness
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a ligand for serotonin receptors sets it apart from other similar compounds, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2,3,4,4a,5,9b-hexahydro-1H-pyrido[3,2-b]indole |
InChI |
InChI=1S/C11H14N2/c1-2-5-9-8(4-1)11-10(13-9)6-3-7-12-11/h1-2,4-5,10-13H,3,6-7H2 |
InChI Key |
QJXFLWOIKCRQQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C3=CC=CC=C3N2)NC1 |
Origin of Product |
United States |
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